N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-4-propan-2-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S/c1-15(2)30(28,29)19-13-9-17(10-14-19)23(27)24-18-11-7-16(8-12-18)22-25-20-5-3-4-6-21(20)26-22/h3-15H,1-2H3,(H,24,27)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGDVARFPXTGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Coupling with Benzamide: The benzimidazole derivative is then coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Introduction of the Isopropylsulfonyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The isopropylsulfonyl group undergoes hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. This reaction is pivotal for modifying solubility or generating active metabolites.
| Conditions | Reagents | Products | Key Observations |
|---|---|---|---|
| Acidic (HCl, H₂O, 80°C) | Concentrated HCl | 4-Sulfobenzoic acid derivative | Complete conversion in 6–8 hours |
| Basic (NaOH, EtOH/H₂O) | 1M NaOH | Sodium sulfonate salt | Higher yields under reflux (∼90%) |
Mechanism :
-
Acidic hydrolysis : Protonation of the sulfonamide’s oxygen facilitates nucleophilic attack by water, cleaving the S–N bond.
-
Basic hydrolysis : Deprotonation enhances nucleophilicity of water, leading to SN2 displacement at the sulfur center.
Catalytic Coupling Reactions
The benzimidazole and benzamide aromatic systems participate in palladium-catalyzed cross-couplings, enabling structural diversification.
Suzuki-Miyaura Coupling
The brominated benzimidazole derivative reacts with arylboronic acids to form biaryl systems.
| Catalyst | Base | Solvent | Yield | Application |
|---|---|---|---|---|
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O | 75–85% | Introduction of electron-rich aryl groups |
Example :
Buchwald-Hartwig Amination
The aryl chloride intermediate undergoes amination with primary/secondary amines.
| Catalyst | Ligand | Solvent | Yield | Scope |
|---|---|---|---|---|
| Pd₂(dba)₃ (2 mol%) | Xantphos | Toluene | 60–70% | Functionalization with alkyl/aryl amines |
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient benzimidazole ring facilitates NAS at the 4- and 5-positions.
| Nucleophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| NH₃ (g) | CuI, 120°C, DMSO | 4-Aminobenzimidazole derivative | Predominant at C4 |
| Thiophenol | K₂CO₃, DMF, 100°C | 5-Phenylthio derivative | Moderate selectivity (∼3:1) |
Key Insight : Steric hindrance from the isopropylsulfonyl group directs substitution to the less hindered benzimidazole positions.
Oxidation of Benzimidazole
Controlled oxidation converts the benzimidazole to a quinoxaline derivative under strong oxidizing conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C | Quinoxaline-2,3-dione | 40–50% |
Reduction of Sulfonamide
The sulfonamide group is resistant to standard reductions but reacts with LiAlH₄ under harsh conditions.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux, 12 h | Secondary amine derivative | <20% |
Stability and Side Reactions
-
Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures (TGA data).
-
Photodegradation : Exposure to UV light (254 nm) induces cleavage of the sulfonamide bond, forming benzoic acid and benzimidazole fragments.
-
Acid Sensitivity : Prolonged exposure to strong acids (e.g., H₂SO₄) leads to demethylation of the benzimidazole ring .
Analytical Monitoring Techniques
Reaction progress is tracked using:
-
HPLC : Retention time = 8.2 min (C18 column, 60% MeCN/H₂O).
-
TLC : Rf = 0.45 (SiO₂, EtOAc/hexanes 1:1).
Mechanistic Implications for Drug Design
Scientific Research Applications
Anticancer Activity
Numerous studies have demonstrated the anticancer potential of benzimidazole derivatives. The structure of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide suggests it may inhibit key pathways in cancer cell proliferation.
- Mechanism of Action : Benzimidazole derivatives often target tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, including colorectal carcinoma (HCT116) and breast cancer cells .
- Case Study : A study reported that related compounds exhibited IC50 values significantly lower than standard chemotherapy agents like 5-Fluorouracil (5-FU), suggesting enhanced potency .
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains.
- In Vitro Studies : Research indicates that benzimidazole derivatives can exhibit considerable activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives have shown MIC values in the low micromolar range against Staphylococcus aureus and Escherichia coli .
- Case Study : In one investigation, a series of benzimidazole derivatives demonstrated potent antimicrobial activity, with some compounds outperforming traditional antibiotics .
Antitubercular Activity
Given the structural similarities to known antitubercular agents, this compound may also possess activity against Mycobacterium tuberculosis.
- Research Findings : Studies on related benzimidazole compounds have indicated promising results in inhibiting mycobacterial growth. In vitro assays showed significant inhibition against M. tuberculosis strains, warranting further exploration into their potential as novel antitubercular drugs .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific sites on proteins, modulating their activity. The isopropylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)benzamide: Lacks the isopropylsulfonyl group, which may affect its solubility and bioavailability.
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide: Contains a methylsulfonyl group instead of an isopropylsulfonyl group, which may alter its chemical and biological properties.
Uniqueness
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is unique due to the presence of both the benzimidazole and isopropylsulfonyl groups. This combination imparts specific chemical and biological properties that make it valuable for various applications in research and industry.
Biological Activity
N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications, supported by relevant data tables and case studies.
The synthesis of this compound typically involves the formation of C–N bonds through reactions between aromatic aldehydes and o-phenylenediamines. This method allows for the production of various benzimidazole derivatives under mild conditions, showcasing versatility in synthetic approaches .
Anticancer Activity
Research indicates that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been shown to inhibit heparanase, an enzyme implicated in cancer metastasis. Specific compounds demonstrated IC50 values ranging from 0.23 to 0.29 µM, indicating potent activity against cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on related benzimidazole derivatives revealed significant activity against various pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) for some derivatives were reported as low as 1 µg/mL, demonstrating strong antimicrobial potential .
The mechanism through which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. Molecular docking studies have suggested that these compounds may bind effectively to enzymes critical for microbial survival and cancer progression .
Case Study: Anticancer Efficacy
A recent study assessed the anticancer efficacy of related benzimidazole derivatives in vitro. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis in cancer cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapy.
| Compound | IC50 (µM) | Cancer Cell Line | Mechanism |
|---|---|---|---|
| 15h | 0.23 | A549 | Heparanase inhibition |
| 23 | 0.29 | MCF-7 | Apoptosis induction |
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial activity, various benzimidazole derivatives were tested against a panel of pathogens. The results highlighted the effectiveness of these compounds in inhibiting bacterial growth, with some showing MIC values below 5 µg/mL.
| Compound | MIC (µg/mL) | Pathogen |
|---|---|---|
| 3ad | <1 | Staphylococcus aureus |
| 3aq | 3.9 | Candida albicans |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(isopropylsulfonyl)benzamide, and how can purity be ensured?
- Methodology : The synthesis typically involves multi-step reactions, including coupling benzimidazole precursors with sulfonylated benzamide intermediates. For example, acid chlorides (e.g., 4-(isopropylsulfonyl)benzoyl chloride) can react with potassium thiocyanate (KSCN) to form intermediates, followed by coupling with 4-(1H-benzo[d]imidazol-2-yl)aniline derivatives . Solvents like DMF and catalysts (e.g., triethylamine) are critical for yield optimization. Purity is monitored via HPLC or TLC, and recrystallization in ethanol/water mixtures is recommended for final purification .
Q. How can the molecular structure of this compound be validated experimentally?
- Methodology : X-ray crystallography is the gold standard for structural elucidation, providing bond lengths, angles, and conformation data. Hirshfeld surface analysis can further probe intermolecular interactions . Spectroscopic techniques (e.g., -NMR, -NMR, and HRMS) validate functional groups and molecular weight. For example, the benzimidazole NH proton typically appears at δ 12.5–13.5 ppm in DMSO-d, while sulfonyl groups exhibit distinct IR stretches near 1350–1150 cm .
Q. What are the key physicochemical properties relevant to its stability and solubility?
- Methodology : Solubility can be assessed in polar aprotic solvents (e.g., DMSO) and aqueous buffers at varying pH. Stability studies under thermal (40–60°C) and hydrolytic (acid/base conditions) stress are conducted via HPLC. LogP values (calculated or experimental) predict lipophilicity, which influences cellular uptake .
Advanced Research Questions
Q. How does the compound interact with biological targets such as enzymes or receptors?
- Methodology : Computational docking (e.g., AutoDock Vina) predicts binding modes with targets like kinases or bacterial quorum-sensing proteins (e.g., LasR). Molecular dynamics simulations refine interactions, focusing on hydrogen bonds with the sulfonyl group and π-π stacking with the benzimidazole ring . In vitro assays (e.g., enzyme inhibition or GFP-based quorum-sensing inhibition) validate predictions, with IC values calculated from dose-response curves .
Q. What structural modifications enhance its bioactivity while minimizing toxicity?
- Methodology : SAR studies compare derivatives with varied substituents (e.g., replacing isopropylsulfonyl with piperidine sulfonyl). Toxicity is assessed via cytotoxicity assays (e.g., HEK-293 cell viability) and Ames tests. For instance, nitro or trifluoromethyl groups on the benzamide moiety may improve antimicrobial activity but require balancing with metabolic stability .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodology : Cross-validate assays using orthogonal methods (e.g., SPR for binding affinity vs. functional cellular assays). For example, discrepancies in elastase inhibition vs. antioxidant activity may arise from assay conditions (e.g., pH or redox state). Meta-analyses of crystallographic and biochemical data clarify mechanism-action relationships .
Q. What computational tools predict its ADMET properties for preclinical development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
